Ytterbium chloride

Beschreibung

Overview of Ytterbium as a Lanthanide Element in Modern Chemistry

Ytterbium (symbol Yb, atomic number 70) is a member of the lanthanide series of the periodic table. ebsco.comwikipedia.org Discovered in 1878 by Jean Charles Galissard de Marignac, it is named after the Swedish village of Ytterby, the source of many rare-earth element discoveries. ebsco.comchemistrycool.com As a lanthanide, ytterbium's chemistry is largely defined by the behavior of its 4f electrons. wikipedia.org The valence electron configuration of the common Yb³⁺ ion is 4f¹³5s²5p⁶. wikipedia.orgchemeurope.com

A key characteristic of the lanthanides, including ytterbium, is the phenomenon known as the "lanthanide contraction." wikipedia.org This refers to the greater-than-expected decrease in ionic radii with increasing atomic number across the series. This contraction is due to the poor shielding of the nuclear charge by the 4f electrons. wikipedia.org Consequently, Yb³⁺ has a relatively small ionic radius, which influences its catalytic activity and biological applications. wikipedia.orgchemeurope.com

Ytterbium is a soft, malleable, silvery metal that is susceptible to oxidation. ebsco.com It typically exists in the +3 oxidation state, although a stable +2 oxidation state is also known, a result of its nearly filled 4f electron shell. ebsco.comwikipedia.org This dual valency is an exception among the lanthanides and contributes to the diverse reactivity of its compounds. rsc.org The element is found in minerals such as monazite, euxenite, and xenotime and is typically isolated through ion exchange and solvent extraction processes. rsc.orgamericanelements.com

Significance of Ytterbium Chloride in Emerging Technologies and Fundamental Science

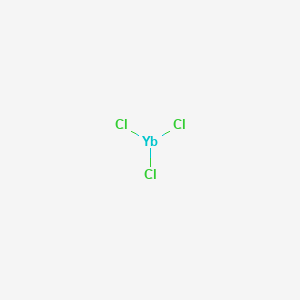

This compound, existing primarily as ytterbium(III) chloride (YbCl₃) and the less stable ytterbium(II) chloride (YbCl₂), is a compound of considerable interest. wikipedia.orgwikipedia.org YbCl₃ is a white, crystalline solid, while YbCl₂ appears as green crystals. wikipedia.orgwikipedia.org The synthesis of YbCl₃ was first reported in 1946, and it has since become a commercially available source of Yb³⁺ ions. wikipedia.org

In Catalysis:

Ytterbium(III) chloride is a paramagnetic Lewis acid, a property that underpins its extensive use as a catalyst in organic synthesis. wikipedia.orgchemeurope.com Its catalytic activity stems from the ability of the Yb³⁺ ion to accept electron pairs, facilitating a variety of chemical transformations. chemeurope.com It has been shown to be an effective catalyst for reactions such as:

Aldol reactions: YbCl₃ catalyzes the addition of enolates to carbonyl compounds. chemeurope.comwikipedia.org

Pictet-Spengler reaction: It significantly reduces reaction times for the synthesis of tetrahydro-β-carboline ring systems. chemeurope.com

Diels-Alder reactions: It serves as a catalyst in these cycloaddition reactions. wikipedia.org

Reductive dehalogenation: In combination with nickel(II) chloride, YbCl₃ forms a highly effective catalyst for the dehalogenation of aryl halides. wikipedia.orgfuncmater.com

Acetal formation: It is a powerful catalyst for the creation of acetals using trimethyl orthoformate. samaterials.com

The small size of the Yb³⁺ ion leads to fast catalysis, though sometimes with lower selectivity compared to catalysts based on larger lanthanide ions like Ce³⁺. chemeurope.com

In Materials Science and Technology:

The unique optical and electronic properties of ytterbium and its compounds make them valuable in various technologies.

Lasers and Fiber Optics: Ytterbium is used as a doping agent in fiber amplifiers, fiber optic technologies, and solid-state lasers. americanelements.comsamaterials.com Ytterbium-doped materials are employed as gain media in high-power lasers, particularly in the near-infrared region, with applications in materials processing, telecommunications, and medical procedures. samaterials.com

Scintillators: Ytterbium-doped cesium lead chloride (Yb³⁺:CsPbCl₃) has shown exceptional promise as an X-ray scintillator, exhibiting a very high light yield. acs.org

Electronics: this compound is used in the production of electronic materials like sensors and capacitors. samaterials.com

In Fundamental and Biological Science:

This compound has also found applications in fundamental research and biological studies.

NMR Spectroscopy: Due to its paramagnetic nature, YbCl₃ is used as an NMR shift reagent, helping to resolve complex spectra. wikipedia.orgchemeurope.com

Biological Probes: YbCl₃ can be used as a probe for calcium ions (Ca²⁺) in biological systems and to study the movement of sodium (Na⁺) and potassium (K⁺) ions across cell membranes, which is crucial for nerve signaling. wikipedia.orgchemeurope.com

Digestion Tracking: In animal studies, Ytterbium(III) chloride is used as a marker to track the passage of solid food through the digestive system. wikipedia.orgfishersci.no

The crystal structure of ytterbium(III) chloride hexahydrate has been determined to be monoclinic, consisting of [YbCl₂(H₂O)₆]⁺ cations and Cl⁻ anions. wikipedia.orgnih.gov The coordination geometry around the ytterbium atom is a distorted square antiprism. nih.gov

Interactive Data Table: Properties of Ytterbium Chlorides

| Property | Ytterbium(III) Chloride (YbCl₃) | Ytterbium(II) Chloride (YbCl₂) |

| Molar Mass | 279.40 g/mol wikipedia.org | 243.95 g/mol wikipedia.org |

| Appearance | White powder wikipedia.org | Green crystals wikipedia.org |

| Density | 4.06 g/cm³ wikipedia.org | 5.27 g/cm³ wikipedia.org |

| Melting Point | 854 °C wikipedia.org | 721 °C wikipedia.org |

| Boiling Point | 1,453 °C wikipedia.org | Not available |

| Crystal Structure | Monoclinic wikipedia.org | Orthorhombic wikipedia.org |

| PubChem CID | 9860484 wikipedia.org | 83785 wikipedia.org |

A Comprehensive Examination of this compound Synthesis

This compound, a significant compound of the rare-earth element ytterbium, serves as a critical precursor and catalyst in various chemical applications. Its synthesis, particularly in the anhydrous form, is pivotal for its utility in moisture-sensitive reactions. This article details the primary methodologies for preparing anhydrous and solvated forms of this compound, techniques for its crystallization, and its role as a foundational material in the synthesis of advanced materials.

Eigenschaften

IUPAC Name |

trichloroytterbium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Yb/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLHRQNQYIJFFX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Yb](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Yb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless beads; [MSDSonline] | |

| Record name | Ytterbium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10361-91-8 | |

| Record name | Ytterbium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ytterbium trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ytterbium chloride (YbCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Electrochemical Behavior and Redox Chemistry of Ytterbium Chloride

Electroreduction of Ytterbium(III) Species in Molten Salt Systems

The electroreduction of trivalent ytterbium (Yb(III)) ions is a key focus of research in molten salt electrochemistry. Studies have consistently shown that the reduction of Yb(III) to its metallic state (Yb(0)) does not occur directly in common alkali chloride melts. Instead, a one-step reduction to the divalent state (Yb(II)) is the predominant electrochemical process observed.

Investigations in Alkali Chloride Melts (e.g., LiCl-KCl, NaCl-KCl, CsCl)

The electrochemical behavior of ytterbium chloride has been extensively studied in various alkali chloride molten salt systems. These melts provide a stable, high-temperature medium for electrochemical reactions.

In the eutectic LiCl-KCl melt, investigations have been carried out at temperatures around 723–773 K. researchgate.net Studies on inert tungsten (W) electrodes reveal that the electroreduction of Yb(III) to Yb(II) is a quasi-reversible process. researchgate.net The reduction potential of Yb(II) to Yb(0) is more negative than that of the Li(I)/Li(0) system, which means that the solvent itself would be reduced before ytterbium metal could be deposited on an inert electrode. This makes the extraction of pure ytterbium metal by direct electrolysis on an inert cathode in this melt unfeasible.

Research in NaCl-KCl and CsCl melts, conducted at higher temperatures (973–1173 K), corroborates the findings from LiCl-KCl systems. researchgate.netdntb.gov.ua The reduction of Yb(III) to Yb(II) is the primary electrochemical step observed. researchgate.net The properties of the molten salt, such as the cationic composition, influence the diffusion coefficients of the ytterbium ions. researchgate.net It has been observed that the diffusion coefficients for both Yb(III) and Yb(II) decrease as the cation in the melt changes from Na⁺ to Cs⁺. researchgate.net This is attributed to the decreasing counter-polarizing effect of the cations as their ionic radius increases. researchgate.net

The redox potential of the Yb(III)/Yb(II) couple is also affected by the composition of the molten salt. rsc.org Shifting the molten salt identity from KCl to NaCl to CaCl2 results in a substantial positive shift in the reduction potential (approximately 0.5 V). rsc.org This is linked to the polarizing power of the molten salt cation, with more polarizing cations like Ca²⁺ making the reduction of Ln³⁺ to Ln²⁺ more favorable. rsc.org

Stability and Formation of Divalent Ytterbium Ions in Fused Chlorides

The formation and stability of divalent ytterbium (Yb(II)) ions are central to the redox chemistry of this compound in molten salts. Numerous studies have confirmed that in alkali chloride melts, the reduction of Yb(III) ions proceeds via a single-electron transfer to form the soluble Yb(II) species.

Yb(III) + e⁻ ⇌ Yb(II)

This reaction is generally found to be reversible and controlled by the rate of mass transfer (diffusion) of the electroactive species to the electrode surface. aip.orgresearchgate.net The stability of the Yb(II) ion in these melts is a key factor preventing its further reduction to the metallic state on inert electrodes. The reduction potential for the Yb(II)/Yb(0) couple is more negative than the reduction potential of the alkali metal cations of the salt itself, such as Li⁺, Na⁺, or K⁺. Consequently, the alkali metal is deposited before metallic ytterbium can be formed.

While direct deposition of ytterbium metal is hindered, the formation of ytterbium alloys is possible through co-deposition with other metals or by using reactive cathodes. For instance, studies have shown the formation of Al-Yb intermetallic compounds when using an aluminum cathode. Similarly, the use of a liquid lead cathode allows for the formation of various Pb-Yb intermetallic alloys. mdpi.com

Advanced Electrochemical Characterization Methodologies

A variety of transient electrochemical techniques are employed to investigate the complex redox behavior of this compound in molten salts. These methods provide detailed information about reaction mechanisms, kinetics, and transport properties of the electroactive species.

Voltammetric Studies (Linear Sweep, Cyclic, Square Wave)

Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) are among the most common techniques used to study the electrochemical behavior of this compound. researchgate.netaip.orgdntb.gov.ua In a typical cyclic voltammogram for YbCl₃ in a LiCl-KCl melt on a tungsten electrode, a single pair of reduction and oxidation peaks is observed, corresponding to the Yb(III)/Yb(II) redox couple. mdpi.com The separation between the cathodic and anodic peak potentials and the relationship between the peak current and the scan rate provide information about the reversibility and diffusion control of the reaction. researchgate.netmdpi.com Numerous CV studies have concluded that the Yb(III)/Yb(II) redox process is reversible and diffusion-controlled. researchgate.netaip.orgresearchgate.net

Square Wave Voltammetry (SWV) is another powerful technique used for its high sensitivity and ability to suppress background currents. pineresearch.commaciassensors.com SWV has been used to determine the number of electrons transferred in the reduction process of Yb(III), confirming it to be a one-electron transfer. mdpi.com It has also been employed to detect the formation of various Al-Yb and Pb-Yb intermetallic compounds during the electrodeposition process on reactive cathodes. researchgate.netmdpi.com

Chronoamperometric and Chronopotentiometric Analyses

Chronoamperometry (CA) involves stepping the potential of the working electrode and measuring the resulting current as a function of time. This technique has been used to study the nucleation and growth mechanisms of metals electrodeposited from molten salts. jmmab.com In the context of ytterbium, chronoamperometry helps in determining diffusion coefficients and understanding the initial stages of alloy formation on reactive electrodes. jmmab.comresearchgate.net Studies have used chronoamperometry to investigate the instantaneous nucleation mechanism of ytterbium.

Chronopotentiometry (CP) involves applying a constant current to the electrode and measuring the potential as a function of time. jmmab.comresearchgate.net This method is also used to determine diffusion coefficients and to identify the different reduction steps occurring at the electrode. jmmab.comresearchgate.net For YbCl₃ in molten chlorides, chronopotentiograms typically show a potential plateau corresponding to the reduction of Yb(III) to Yb(II). researchgate.net Open-circuit chronopotentiometry has been specifically used to determine the deposition and equilibrium potentials of various Pb-Yb intermetallic compounds formed on a liquid lead electrode. mdpi.com

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a technique that measures the impedance of an electrochemical system over a range of frequencies. mdpi.com In molten salt electrochemistry, EIS is used to determine the resistance of the molten salt electrolyte and to study the kinetics of charge transfer processes. mdpi.comresearchgate.net For instance, in the LiCl-KCl-YbCl₃ system, EIS has been used to measure the solution resistance between the working and reference electrodes before conducting other electrochemical measurements to ensure accurate potential control. mdpi.com

Interactive Data Table: Electrochemical Parameters of this compound in Molten Salts

| Molten Salt System | Temperature (K) | Technique | Measured Parameter | Value | Reference |

| LiCl-KCl | 773 | CV, SWV | Diffusion Coefficient of Yb(III) | 1.86 x 10⁻⁵ cm²/s | mdpi.com |

| LiCl-KCl | 723 | CV | Redox Couple | Yb(III)/Yb(II) | researchgate.net |

| NaCl-KCl | 973-1173 | LSV, CP, CA | Diffusion Coefficients of Yb(III) and Yb(II) | Varies with temperature | researchgate.netdntb.gov.ua |

| CsCl | 973-1173 | LSV, CP, CA | Diffusion Coefficients of Yb(III) and Yb(II) | Varies with temperature | researchgate.netdntb.gov.ua |

| NaCl-KCl, KCl, CsCl | 973-1173 | CV | Standard Rate Constants of Charge Transfer (kₛ) | kₛ(KCl) < kₛ(CsCl) < kₛ(NaCl-KCl) | researchgate.net |

| CaCl₂, NaCl, KCl | 1123 | CV | Yb³⁺/Yb²⁺ Reduction Potential | Shifts by ~0.5 V across salts | rsc.org |

Kinetic and Thermodynamic Parameters of Ytterbium Redox Couples

The reduction of trivalent ytterbium (Yb(III)) to its divalent state (Yb(II)) is a key reaction in molten chloride systems. The efficiency and dynamics of this process are characterized by several important parameters, including diffusion coefficients, standard rate constants of charge transfer, and formal standard redox potentials.

The diffusion coefficients of Yb(III) and Yb(II) ions are fundamental parameters that describe the rate of mass transport of these species to the electrode surface in molten salt electrolytes. These coefficients have been determined in various alkali chloride melts using techniques such as linear sweep voltammetry, chronopotentiometry, and chronoamperometry. researchgate.net

The diffusion coefficient of Yb(III) has been reported in several molten chloride systems. For instance, in a LiCl-KCl eutectic melt at 773 K, the diffusion coefficient of Yb(III) was calculated to be 1.86 × 10⁻⁵ cm² s⁻¹. mdpi.com In an equimolar NaCl-KCl melt, the diffusion coefficient for Yb(III) was found to be 2.0 × 10⁻⁵ cm² s⁻¹. pku.edu.cn The diffusion coefficients for both Yb(III) and Yb(II) have been studied across a range of temperatures in different alkali chloride melts. researchgate.netaip.org Generally, an increase in temperature leads to an increase in the diffusion coefficient. aip.org

The composition of the molten salt also influences the diffusion coefficients. The formation of stronger fluoride complexes when fluoride ions are introduced into the chloride melt has been shown to reduce the diffusion coefficients of both Yb(III) and Yb(II). researchgate.netdntb.gov.ua

Table 1: Diffusion Coefficients of Yb(III) in Various Molten Alkali Chlorides aip.org

| Melt | Temperature (K) | Diffusion Coefficient (D) of Yb(III) (cm²/s) |

| LiCl–KCl | 823 | 2.15 x 10⁻⁵ |

| NaCl–KCl | 923 | 4.21 x 10⁻⁵ |

| NaCl–KCl–CsCl | 1023 | 7.83 x 10⁻⁵ |

| NaCl–CsCl | 1073 | 9.25 x 10⁻⁵ |

| CsCl | 1073 | 7.28 x 10⁻⁵ |

Note: The values presented are indicative and can vary based on experimental conditions.

The standard rate constant of charge transfer (k_s_) for the Yb(III)/Yb(II) redox couple is a measure of the kinetic facility of the electron transfer reaction at the electrode surface. This parameter is often calculated from cyclic voltammetry data using Nicholson's method. researchgate.net The electroreduction of Yb(III) to Yb(II) on inert electrodes like tungsten and glassy carbon is generally considered a quasi-reversible process. researchgate.net

The value of k_s is influenced by the composition of the molten salt. For instance, the formation of stronger fluoride complexes in a NaCl-KCl-NaF melt leads to a decrease in the standard rate constants of charge transfer for the Yb(III)/Yb(II) couple compared to a pure NaCl-KCl melt. researchgate.netdntb.gov.ua Studies have shown that the k_s values tend to increase with an increase in the size of the outer sphere cation in the alkali chloride melt, from sodium to cesium, for similar redox couples like Eu(III)/Eu(II) and Sm(III)/Sm(II). electrochemsci.org

The formal standard redox potential (E*Yb(III)/Yb(II)) is a thermodynamic quantity that represents the potential at which the concentrations of Yb(III) and Yb(II) are equal. This potential is a crucial parameter for understanding and controlling the selective reduction of ytterbium ions. It is typically determined using cyclic voltammetry. researchgate.netresearcher.life

The redox potential of the Yb(III)/Yb(II) couple is influenced by the molten salt medium. In a LiCl-KCl-YbCl₃ melt at 723 K, the redox couple Yb(III)/Yb(II) was observed at approximately -0.47 V (vs. Ag/AgCl). mdpi.com The identity of the alkali metal cation in the molten salt significantly affects the reduction potential. Changing the molten salt from KCl to NaCl to CaCl₂ can shift the Yb³⁺/Yb²⁺ reduction potential by a substantial amount, in some cases up to 0.5 V. lanl.gov Specifically, the reduction potentials were found to be between –0.18 and –0.31 V for ytterbium in NaCl and KCl melts. lanl.gov The introduction of fluoride ions into a chloride melt shifts the formal standard redox potentials to more negative values due to the formation of strong fluoride complexes. researchgate.netdntb.gov.ua

The Gibbs free energy change (ΔG) for the redox reaction of this compound provides insight into the spontaneity and equilibrium of the reaction. The Gibbs free energy for the reaction YbCl₂ (sol.) + 1/2 Cl₂ (g.) ↔ YbCl₃ (sol.) in alkali chloride melts can be calculated from the determined formal redox potentials. researchgate.netresearcher.life A negative ΔG indicates a spontaneous reaction under standard conditions. libretexts.orglibretexts.org

The relationship between the standard cell potential (E°cell), which is derived from the formal standard redox potentials, and the standard Gibbs free energy change (ΔG°) is given by the equation:

ΔG° = -nFE°cell

where 'n' is the number of moles of electrons transferred in the reaction and 'F' is Faraday's constant. youtube.com This calculation is fundamental in assessing the thermodynamic feasibility of the redox processes involving this compound in molten salt systems.

Formal Standard Redox Potentials Determination

Electrochemical Extraction and Intermetallic Alloy Formation

The principles of electrochemical reduction of ytterbium ions are applied in the extraction of the metal and the formation of its alloys. Liquid metal cathodes are often employed to overcome challenges associated with the direct deposition of ytterbium metal, which has a very negative reduction potential.

Liquid metal cathodes, such as lead and zinc, facilitate the extraction of ytterbium by forming intermetallic compounds at potentials more positive than the standard deposition potential of pure ytterbium. mdpi.comresearchgate.net This underpotential deposition is a key advantage of using reactive liquid metal cathodes.

In a LiCl-KCl-YbCl₃ melt, the electroreduction of Yb(III) on a liquid lead electrode involves the initial reduction of Yb(III) to Yb(II), followed by the reduction of Yb(II) to form various Pb-Yb intermetallic compounds. mdpi.com Electrochemical studies have identified the formation of several intermetallic phases, including Pb₃Yb, PbYb, Pb₃Yb₅, and PbYb₂. mdpi.com Potentiostatic electrolysis on a liquid Pb electrode has been shown to be a feasible method for extracting ytterbium, with extraction efficiencies reaching up to 94.5%. mdpi.com

Similarly, liquid zinc electrodes have been used for the electrochemical extraction of ytterbium. In LiCl-KCl-ZnCl₂ melts, Yb(III) and Zn(II) can be co-deposited to form Zn-Yb alloys. researchgate.net Studies have indicated the formation of different Zn-Yb intermetallic compounds. researchgate.netresearchgate.net Galvanostatic electrolysis on a liquid zinc electrode has demonstrated high extraction efficiencies for ytterbium, exceeding 98%. researchgate.netdntb.gov.ua

Table 2: Ytterbium Intermetallic Compounds Formed on Liquid Metal Cathodes

| Liquid Metal Cathode | Identified Intermetallic Compounds |

| Lead (Pb) | Pb₃Yb, PbYb, Pb₃Yb₅, PbYb₂ mdpi.comresearchgate.net |

| Zinc (Zn) | Various Zn-Yb intermetallic compounds researchgate.netresearchgate.net |

The use of liquid metal cathodes not only enables the extraction of highly reactive metals like ytterbium but also offers a pathway for the synthesis of specific intermetallic alloys with tailored properties.

Formation and Characterization of Ytterbium-Containing Intermetallic Alloys (e.g., Pb-Yb, Zn-Yb)

The formation of intermetallic alloys through electrochemical methods in molten salts is a significant area of research, particularly for lanthanides like ytterbium. This process offers a pathway to extract and separate these elements by forming alloys on a liquid metal cathode. The underpotential deposition of ytterbium onto a more noble metal electrode leads to the formation of stable intermetallic compounds at potentials more positive than that required for the deposition of pure ytterbium. This section details the formation and characterization of lead-ytterbium (Pb-Yb) and zinc-ytterbium (Zn-Yb) alloys from this compound-containing molten salts.

Lead-Ytterbium (Pb-Yb) Alloys

The electrochemical formation of Pb-Yb intermetallic alloys has been systematically investigated in a lithium chloride-potassium chloride (LiCl-KCl) eutectic molten salt containing ytterbium(III) chloride (YbCl₃) at elevated temperatures, such as 773 K. mdpi.com The process typically involves using a liquid lead (Pb) cathode, which facilitates the diffusion of deposited ytterbium and the subsequent formation of various alloy phases. mdpi.comresearchgate.net

Electrochemical techniques such as cyclic voltammetry (CV), square wave voltammetry (SWV), and open-circuit chronopotentiometry (OCP) are employed to study the reduction mechanism of Yb(III) ions and the formation of Pb-Yb alloys. mdpi.com On a liquid Pb electrode, the reduction of Yb(III) proceeds in a two-step mechanism. mdpi.com The electrochemical signals observed correspond to the formation of four distinct Pb-Yb intermetallic compounds: Pb₃Yb, PbYb, Pb₃Yb₅, and PbYb₂. mdpi.comresearchgate.net Open-circuit chronopotentiometry has been used to determine the deposition potentials and equilibrium potentials for these intermetallic phases. mdpi.com

Potentiostatic electrolysis (PE) on a liquid Pb electrode is an effective method for the bulk extraction of ytterbium. mdpi.com For instance, electrolysis at -1.86 V has been shown to achieve an extraction efficiency of up to 94.5% over 14 hours. mdpi.com The characterization of the resulting alloys, primarily through X-ray diffraction (XRD) and scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS), confirms the composition of the extracted products. mdpi.com XRD analysis of alloys obtained at different electrolysis durations reveals a progression from lead-rich to ytterbium-rich phases. Initially, the Pb₃Yb phase is formed. As the electrolysis time increases, the concentration of ytterbium in the liquid lead cathode rises, leading to the transformation and formation of the PbYb phase alongside Pb₃Yb. mdpi.com

Table 1: Electrochemical Formation and Characterization of Pb-Yb Intermetallic Alloys

Zinc-Ytterbium (Zn-Yb) Alloys

The formation of Zn-Yb alloys from molten salts has also been explored, presenting another avenue for ytterbium extraction. Studies conducted in LiCl–KCl–YbCl₃ melts containing zinc chloride (ZnCl₂) at 813 K have detailed the electrochemical behavior of Yb(III) on a liquid zinc (Zn) electrode. researchgate.net The use of techniques like cyclic voltammetry, square wave voltammetry, and open-circuit chronopotentiometry indicated the formation of two distinct Zn–Yb intermetallic compounds. researchgate.net

The Yb-Zn binary phase diagram is complex, featuring several intermetallic compounds. ulisboa.ptulisboa.pt These include YbZn, YbZn₂, Yb₃Zn₁₁, Yb₁₃Zn₅₈, Yb₂Zn₁₇ (also reported as YbZn₈.₅), and YbZn₁₂. ulisboa.ptulisboa.ptencyclopedia.pubresearchgate.net The formation of these phases is dependent on temperature and composition. For example, YbZn, YbZn₂, and YbZn₈.₅ melt congruently, while others decompose peritectically. encyclopedia.pubresearchgate.net

In the context of electrochemical synthesis, the specific intermetallic phases formed are determined by the potentials applied. While direct electrochemical studies have confirmed the formation of two Zn-Yb compounds, the broader phase diagram provides a reference for the potential products. researchgate.netulisboa.pt Characterization of Zn-Yb alloys often involves XRD for phase identification and SEM-EDS for morphological and compositional analysis. rsc.orgresearchgate.net The addition of ytterbium to zinc alloys has been noted to improve properties such as corrosion resistance. researchgate.net

Table 2: Known Binary Zn-Yb Intermetallic Compounds and Their Properties

Advanced Spectroscopic and Structural Characterization of Ytterbium Chloride Compounds

Solid-State Structural Elucidation

The determination of the solid-state structure of ytterbium chloride compounds is fundamental to understanding their physical and chemical properties. Techniques such as X-ray diffraction and electron microscopy provide critical insights into the crystal lattice and morphology of these materials.

X-ray Diffraction (XRD) for Crystal Structure and Lattice Parameters

X-ray diffraction (XRD) is a primary technique for elucidating the crystal structure of this compound. Anhydrous ytterbium(III) chloride (YbCl₃) crystallizes in a monoclinic structure, similar to that of aluminum chloride (AlCl₃). chemicalbook.comacs.org This structure is characterized by the space group C2/m. chemicalbook.comacs.org The lattice parameters for YbCl₃ have been determined from single crystal and powder diffraction data. One study reported lattice parameters of a = 6.723 ± 0.02 Å, b = 11.640 ± 0.02 Å, and c = 6.379 ± 0.02 Å, with β = 110.45°. researchgate.net Another investigation found similar values of a = 6.73 Å, b = 11.65 Å, and c = 6.38 Å, with β = 110.4°. wikipedia.org The structure can be conceptualized as a distorted sodium chloride-type lattice where two-thirds of the metal atom positions are vacant. acs.org

The hydrated form, ytterbium(III) chloride hexahydrate ([YbCl₂(H₂O)₆]Cl), also crystallizes in a monoclinic system. nih.gov At a temperature of 110 K, its crystal structure was determined to have the space group C2/m with lattice parameters a = 7.8158 (11) Å, b = 6.4651 (3) Å, c = 12.7250 (18) Å, and β = 131.45 (2)°. nih.gov The structure consists of a [YbCl₂(H₂O)₆]⁺ cation and a Cl⁻ anion, with the ytterbium atom having a coordination geometry of a distorted square antiprism. nih.gov

Ytterbium(II) chloride (YbCl₂), in contrast, possesses an orthorhombic crystal structure with the space group Pbca. wikipedia.org

Interactive Data Table: Crystal Structure and Lattice Parameters of this compound Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Source(s) |

| Ytterbium(III) chloride | YbCl₃ | Monoclinic | C2/m | 6.723 | 11.640 | 6.379 | 110.45 | researchgate.net |

| Ytterbium(III) chloride | YbCl₃ | Monoclinic | C2/m | 6.73 | 11.65 | 6.38 | 110.4 | wikipedia.org |

| Ytterbium(III) chloride hexahydrate | [YbCl₂(H₂O)₆]Cl | Monoclinic | C2/m | 7.8158 | 6.4651 | 12.7250 | 131.45 | nih.gov |

| Ytterbium(II) chloride | YbCl₂ | Orthorhombic | Pbca | - | - | - | - | wikipedia.org |

Electron Microscopy Techniques (SEM, TEM) for Morphology and Nanostructure Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable for analyzing the morphology and nanostructure of this compound and its derivatives.

SEM analysis of YbCl₃ crystals prepared by slow evaporation revealed an elongated, torpedo-shaped rod morphology. researchgate.net In studies involving ytterbium-doped materials, SEM has been used to observe the morphology of resulting powders and thin films. For instance, in 5% Yb³⁺:CsPbCl₃ powders, SEM images showed micrometer-scale grains. nih.gov

TEM provides higher resolution imaging, enabling the characterization of nanoscale features. For ytterbium nanoparticles synthesized from this compound precursors, TEM analysis has been crucial. Studies have shown the formation of spherical nanoparticles with distinct core sizes. nih.govnih.gov For example, Yb nanoparticles have been observed to be spherical with a distinct dark lipid periphery. nih.gov In another case, the mean core diameter of Yb nanoparticles was measured to be 4.75 nm from TEM micrographs. nih.gov High-resolution TEM has further been used to determine the crystal structure of individual nanoparticles, revealing fcc-like structures. researchgate.netoup.com The production of Yb₂O₃ nanofibers from this compound precursors has also been characterized by TEM, showing that the nanofibers are composed of smaller nanoparticles. scispace.com

Optical and Vibrational Spectroscopic Analyses

Spectroscopic techniques provide detailed information about the electronic and vibrational properties of this compound compounds, which are essential for understanding their behavior in various applications.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a key method for investigating the electronic transitions within this compound and its complexes. fiveable.me Ytterbium(III) chloride itself exhibits characteristic absorption bands. A reported λmax for YbCl₃ is 268 nm, with an extinction coefficient of 303 M⁻¹cm⁻¹. wikipedia.org The absorption spectrum of ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O) shows sharp lines around 9700 Å (970 nm), which are attributed to transitions from the ²F₇/₂ ground state to the ²F₅/₂ excited state of the Yb³⁺ ion. optica.org

In more complex systems, such as ytterbium(III) porphyrin complexes derived from this compound, the UV-Vis spectra are dominated by the porphyrin ligand's absorptions, with characteristic Soret and Q-bands. rsc.org For example, an ytterbium(III) octaethylporphyrin complex showed absorption maxima at 405 nm, 536 nm, and 572 nm. rsc.org The electronic absorption spectra of mixed-valence ytterbium complexes can display intervalence charge transfer (IVCT) bands, which are broad, low-intensity features. acs.org

Studies on ytterbium-doped materials also heavily rely on UV-Vis spectroscopy. For instance, the UV-Vis absorption spectra of Yb³⁺-doped Cs₂AgInCl₆ thin films were used to determine the material's band gap. rsc.org In another study, the absorption spectra of a Yb(III)-hematoxylin complex were used to investigate its interaction with DNA. spectroscopyonline.com

Interactive Data Table: UV-Visible Absorption Maxima for this compound and Related Compounds

| Compound/Complex | Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent/Matrix | Source(s) |

| Ytterbium(III) chloride (YbCl₃) | 268 | 303 | - | wikipedia.org |

| Ytterbium(III) chloride hexahydrate | ~970 | - | Crystal | optica.org |

| [Yb(OEP)(µ-OH)]₂ | 405, 536, 572 | 5.59 (log ε), 4.42 (log ε), 4.55 (log ε) | CH₂Cl₂ | rsc.org |

| Mixed-Valence Yb₂ Complex | ~600 (IVCT band) | 258 | THF | acs.org |

| Yb(III)-Hematoxylin Complex | - | 3.49 x 10⁴ | pH 7.4 buffer | spectroscopyonline.com |

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Vibrations

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the vibrational modes of molecules, providing information about bonding and functional groups. For this compound, FTIR spectra reveal characteristic vibrational frequencies. The major absorption bands for YbCl₃ have been reported at ν₁ = 368.0 cm⁻¹, ν₂ = 178.4 cm⁻¹, ν₃ = 330.7 cm⁻¹, and ν₄ = 117.8 cm⁻¹. wikipedia.org

In studies of complexes derived from this compound, FTIR is used to confirm the coordination of ligands. For instance, in a novel this compound phenanthroline complex, FTIR would be used to identify the vibrational modes associated with the phenanthroline ligand and any water molecules present. scientific.net Similarly, in ytterbium(III) complexes with dithiocarbamate ligands, the infrared spectra are superimposable for different lanthanide metals, indicating similar coordination environments. osti.gov The formation of carboxylate groups in complexes can be confirmed by the disappearance of the C=O stretching vibration of the free ligand and the appearance of new bands corresponding to the coordinated carboxylate. researchgate.net

Luminescence Spectroscopy and Emission Properties

Luminescence spectroscopy is a powerful tool for investigating the emission properties of this compound compounds, particularly those containing the Yb³⁺ ion, which is known for its near-infrared (NIR) emission. The characteristic emission of Yb³⁺ arises from the ²F₅/₂ → ²F₇/₂ electronic transition. rsc.org

In crystals of YbCl₃, photoluminescence studies with 790 nm excitation have shown a strong emission in the UV region (~387.6 nm), a weak blue emission (427.7 nm), a very faint green emission (~520.4 nm), and a mild red emission (~789.2 nm), which are attributed to native point defects. researchgate.net

The NIR luminescence of Yb³⁺ is of significant interest for various applications. In Yb³⁺-doped materials, efficient energy transfer from a host material to the Yb³⁺ ion can lead to strong NIR emission. For example, Yb-doped Cs₂AgBiBr₆ thin films exhibit strong NIR luminescence centered at ~1.24 eV (~1000 nm). rsc.org Similarly, Yb-doped CsPb(Cl₁-xBrx)₃ perovskite thin films show intense NIR photoluminescence with quantum yields exceeding 190% due to quantum cutting. acs.org

The luminescence of ytterbium complexes is also extensively studied. Water-soluble ytterbium(III) complexes with organic ligands can be designed to sensitize the Yb³⁺ luminescence upon excitation of the ligand. rsc.orgrsc.org For example, a complex with a picolinate antenna showed efficient sensitization of the Yb³⁺ emission at around 980 nm upon UV excitation. rsc.orgrsc.org The luminescence lifetime (τ) of the ²F₅/₂ excited state is a critical parameter. In Yb³⁺-doped titanate-germanate glasses, the lifetime was found to be dependent on the concentration of TiO₂. nih.gov In a novel NIR ytterbium complex, a lifetime of 105 µs was observed. researchgate.net

Interactive Data Table: Luminescence Properties of this compound and Doped Materials

| Material | Excitation Wavelength (nm) | Emission Peak(s) (nm) | Key Feature | Source(s) |

| YbCl₃ Crystals | 790 | 387.6, 427.7, 520.4, 789.2 | Defect-related luminescence | researchgate.net |

| Yb³⁺-doped Cs₂AgBiBr₆ | > 564 (> 2.2 eV) | ~1000 (~1.24 eV) | Strong NIR emission | rsc.org |

| Yb³⁺-doped CsPb(Cl₁-xBrx)₃ | Visible photon | NIR | Quantum cutting with >190% QY | acs.org |

| Water-soluble Yb(III) complex | ~330 (UV) | ~980 | Sensitized NIR emission | rsc.orgrsc.org |

| Yb³⁺-doped Titanate-Germanate Glass | - | ~1000 | Lifetime depends on TiO₂ concentration | nih.gov |

Absorption Spectrum Analysis and Zeeman Splittings in Crystal Fields

The analysis of the absorption spectrum of this compound, particularly in its hydrated crystal form (YbCl₃·6H₂O), provides significant information about the electronic transitions of the Yb³⁺ ion within the crystal lattice. At low temperatures, such as 4°K and 77°K, the absorption spectra exhibit sharp lines, which are attributed to transitions within the 4f¹³ electronic configuration. optica.org

Specifically, for YbCl₃·6H₂O, two distinct sharp absorption lines are observed near 9700 Å. These lines are interpreted as transitions from the M=5/2 Stark component of the ground ²F₇/₂ level of the Yb³⁺ ion to the M=3/2 and M=5/2 levels of the excited ²F₅/₂ state. optica.org The splitting of the electronic energy levels is a direct consequence of the crystalline electric field, which lifts the degeneracy of the free-ion levels. The fact that only two strong lines are observed can be indicative of a crystal field with hexagonal or nearly cubic symmetry. cambridge.org

Further insights are gained from studying the Zeeman effect, which involves observing the splitting of these absorption lines in the presence of an external magnetic field. By analyzing the Zeeman splittings at various crystal orientations, it's possible to deduce the magnetic symmetry of the crystal field. optica.org For YbCl₃·6H₂O, these studies suggest a pronounced magnetic symmetry axis. optica.org The magnitude of the Stark splitting of the excited ²F₅/₂ level is on the order of 60 cm⁻¹. cambridge.org

It is important to note that the absorption spectra of frozen aqueous solutions of this compound differ significantly from those of the hydrated crystal form in terms of both the frequencies and the widths of the absorption lines. cambridge.org The line widths in frozen solutions are considerably broader than in crystals at low temperatures, suggesting a less uniform, quasi-crystalline environment around the Yb³⁺ ion. cambridge.org

A ferrocene-supported this compound complex, (thiolfan)YbCl(THF), has demonstrated an exceptionally narrow absorption linewidth in solution at room temperature. denison.edu This is attributed to the atom-centered f-f transitions being well-protected from the solvent environment. denison.edu

Interactive Data Table: Absorption and Zeeman Splitting Data for this compound Compounds

| Compound | Temperature (K) | Observed Transition | Key Findings | Reference |

| YbCl₃·6H₂O | 4 | ²F₇/₂ → ²F₅/₂ | Two sharp lines near 9700 Å; Zeeman splitting reveals magnetic symmetry axis. | optica.org |

| Frozen YbCl₃ solution | 4.2 - 77 | ²F₇/₂ → ²F₅/₂ | Two broad lines with Stark splitting of ~60 cm⁻¹; broader lines than in crystals. | cambridge.org |

| (thiolfan)YbCl(THF) | Room Temp. | f-f transitions | Ultranarrow absorption linewidth (0.625 ± 0.006 meV). | denison.edu |

X-ray Photoelectron Spectroscopy (XPS) for Valence State and Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation (valence) state of elements within a material. For ytterbium compounds, XPS can distinguish between the Yb²⁺ (4f¹⁴) and Yb³⁺ (4f¹³) valence states by analyzing the characteristic binding energies of their core-level electrons. bibliotekanauki.plresearchgate.net

In studies of ytterbium intermetallic compounds, XPS has been instrumental in observing mixed-valence states and their temperature dependence. bibliotekanauki.pl The spectra for Yb 4f, 4d, and 4p levels can be deconvoluted to reveal multiplet structures corresponding to both Yb²⁺ and Yb³⁺. researchgate.net The relative intensities of these components allow for the calculation of the average valence of ytterbium in the compound. For instance, in (YbS)₁.₂₅CrS₂, an intermediate valence of 2.89 was estimated, indicating a homogeneous mixed-valence state. researchgate.net

XPS is also employed to analyze the surface chemistry of materials modified with this compound. For example, when hematite electrodes are modified with this compound hexahydrate for water splitting applications, XPS analysis suggests that the ytterbium is present in a chemical form similar to Yb₂O₃ on the surface. ua.es In studies involving the displacement of thiol ligands from gold nanoparticles using this compound, XPS has been used to confirm the displacement by analyzing the Au 4f and S 2p regions, as well as the Yb 4d signals. worktribe.com

The technique is sensitive to the immediate chemical environment. When AuNPs@thiols are treated with YbCl₃, XPS can detect changes in the oxidation state of gold, suggesting interactions between the gold nanoparticles and the ytterbium species. worktribe.com

Magnetic Resonance Spectroscopy

Magnetic resonance techniques probe the magnetic properties of atomic nuclei and unpaired electrons, providing detailed information about the local electronic structure and environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local electronic environment around a specific nucleus. acs.org The chemical shift of a nucleus is highly sensitive to its chemical and electronic surroundings. libretexts.org In the context of paramagnetic compounds like many ytterbium(III) complexes, the unpaired f-electrons significantly influence the NMR spectra, leading to large shifts and line broadening.

While direct NMR studies on simple this compound are less common, advanced solid-state NMR techniques, in conjunction with other methods, have been used to characterize complex paramagnetic Yb(III) compounds. rsc.orgnih.gov For the paramagnetic complex Yb(III)[CH(SiMe₃)₂]₃, solid-state NMR, combined with Electron Paramagnetic Resonance (EPR) and computational studies, provided a detailed understanding of its geometry and electronic structure. rsc.orgnih.gov These techniques revealed the presence of secondary metal-ligand interactions that are not apparent from crystallography alone. rsc.orgnih.gov NMR is particularly valuable for studying ligand exchange processes and characterizing the ligand shell of metal complexes. acs.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. wiley-vch.de Since Yb³⁺ has a 4f¹³ electronic configuration with one unpaired electron hole, it is EPR-active, whereas Yb²⁺ (4f¹⁴) is EPR-silent. This makes EPR an ideal method for studying Yb³⁺ in various host lattices.

EPR studies of Yb³⁺ doped into crystals with high symmetry, such as cubic Cs₂NaYCl₆, have been performed to understand the interaction of the ytterbium ion with the crystal field. rsc.orgrsc.org The isotropic nature of the g-factor and the linewidth in the EPR spectrum of Yb³⁺ in Cs₂NaYCl₆ indicated that the ion occupies a site of exact octahedral symmetry. rsc.orgrsc.org Analysis of the spin Hamiltonian parameters from such spectra provides insights into the degree of covalent bonding between the ytterbium ion and the chloride ligands. rsc.orgrsc.org

The EPR spectra of Yb³⁺ often exhibit hyperfine structure due to the interaction of the unpaired electron with the magnetic nuclei of the two naturally occurring ytterbium isotopes with non-zero nuclear spin: ¹⁷¹Yb (I=1/2) and ¹⁷³Yb (I=5/2). nih.gov This hyperfine splitting provides a definitive signature for ytterbium and can yield further details about the electronic wavefunction. aps.org

Interactive Data Table: EPR Parameters for Yb³⁺ in a Chloride Host

| Host Crystal | Temperature (K) | g-factor | Key Findings | Reference |

| Cs₂NaYCl₆ | 4.2 | Isotropic | Yb³⁺ occupies a site of exact octahedral symmetry. | rsc.orgrsc.org |

| LiYF₄ | 4.2 | Axial | Yb³⁺ occupies Y³⁺ sites with S₄ point symmetry. | aps.org |

Nuclear Magnetic Resonance (NMR) for Local Electronic Environment

Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES) for Elemental Composition and Trace Analysis

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a robust and widely used technique for determining the elemental composition of a sample, including the quantification of trace elements. technologynetworks.comunil.ch The method involves introducing a sample, typically as a liquid, into a high-temperature argon plasma (around 10,000 K). unil.ch The intense heat excites the atoms of the elements present, causing them to emit light at their characteristic wavelengths. polymersolutions.com A spectrometer separates these wavelengths, and the intensity of the emitted light is proportional to the concentration of each element. polymersolutions.com

ICP-OES is frequently used for the accurate determination of ytterbium in various matrices. researchgate.net For example, it is used to analyze ytterbium concentrations in biological samples, such as animal fodder and feces, where this compound is used as an inert marker in digestion studies. researchgate.net The emission line at 328.937 nm is often proposed for the determination of Yb, offering a low detection limit. researchgate.net

The technique's high sensitivity, precision, and ability to perform simultaneous multi-element analysis make it suitable for quality control and trace impurity analysis in high-purity materials. acs.orgspectro.com It is a standard method for certifying the concentration of ytterbium in reference materials and for analyzing trace elemental impurities in advanced materials where purity is critical. spectro.comlgcstandards.com While spectral interferences from other elements can be a challenge in complex matrices, these can often be overcome through the selection of appropriate emission lines and instrumental corrections. polymersolutions.com

Coordination Chemistry and Organometallic Compounds of Ytterbium Chloride

Synthesis and Structural Characterization of Ytterbium Coordination Polymers

The synthesis of ytterbium coordination polymers has yielded a variety of structures with different dimensionalities and properties. These materials are typically formed through the reaction of ytterbium chloride with polytopic organic ligands.

For instance, novel metal-organic frameworks (MOFs) have been synthesized using 4,4'-oxybis(benzoate) (OBA) as a ligand in the presence of different cationic species. nih.gov This approach has led to the formation of three distinct ytterbium coordination polymers:

[NH₃(CH₂)₂NH₃]₀.₅[Yb(OBA)₂(H₂O)] (1): This compound features a two-dimensional structure with open channels that are occupied by ethylenediammonium cations. nih.gov

** (NH₄)[Yb(OBA)₂(H₂O)₂]** (2): This polymer also has a two-dimensional structure, which is characterized by a network containing organic ligands with uncoordinated carboxyl groups extending into the windows of the framework. nih.gov

Na[Yb(OBA)₂]·0.4DMF·1.5H₂O (3): When sodium cations are used, a three-dimensional open framework is formed with large rhombic channels. nih.gov The evacuated version of this framework, "Na[Yb(OBA)₂]", demonstrates high thermal stability and retains its crystallinity. nih.gov

The synthesis conditions, such as temperature and pH, play a crucial role in determining the final structure of ytterbium-based MOFs. For example, using benzene-1,4-dicarboxylate (BDC) as a linker, different phases can be obtained by tuning these parameters. At 190 °C, one crystalline phase is formed, while lowering the temperature to 100 °C under the same chemical conditions results in a different three-dimensional structure with the formula Yb₄(BDC)₆(H₂O)₆. rsc.org Increasing the pH of the synthesis mixture leads to yet another material, Yb₅O(OH)₈(BDC)₂(HBDC), which has a pillared-layered structure. rsc.org

Furthermore, an organometallic ladder polymer with direct ytterbium-iron interactions has been synthesized, highlighting the capacity of ytterbium to form extended structures with other metals. acs.org Another study reports a ytterbium coordination polymer constructed with 5-sulfonyl-1,2,4-benzenetricarboxylate and oxalate, where the oxalate was formed in situ from the primary ligand under hydrothermal conditions. tandfonline.com This compound exhibits a 2-D bilayered coordination network. tandfonline.com

Ligand Preference Studies in Ytterbium Complexation

Understanding the factors that govern the selective binding of ligands to the ytterbium ion is fundamental for the rational design of new coordination compounds. Studies on competitive coordination reactions have provided insights into the ligand preferences of ytterbium(III).

In a study involving the reaction of ytterbium(III) chloride with a mixture of carboxylate-based ligands, a distinct order of complexation preference was observed. tandfonline.comresearchgate.netablesci.com The ligands investigated were 4,4′,4″-s-triazine-2,4,6-triyl-tribenzoic acid (H₃TATB), 3,5-pyridinedicarboxylic acid (3,5-PDC), and 4,4′,4″-benzene-1,3,5-triyl-tribenzoic acid (H₃BTB). tandfonline.comresearchgate.net

The experimental findings revealed the following preference order for complexation with ytterbium ions: H₃TATB ≥ 3,5-PDC ≥ H₃BTB . tandfonline.comresearchgate.net

| Experiment | Ligands Present | Resulting Complex | Implied Preference |

| 1 | H₃BTB and 3,5-PDC | [Yb₂(3,5-PDC)(ClO₄)₃][NH(Me)₃] | 3,5-PDC > H₃BTB |

| 2 | 3,5-PDC and H₃TATB | [(CH₃)₂NH₂][Yb₄(TATB)₄(HCO₂)(H₂O)₂] | H₃TATB ≥ 3,5-PDC |

Data sourced from Taylor & Francis Online and ResearchGate. tandfonline.comresearchgate.net

These results indicate that the structure of the resulting coordination polymer is dictated by the specific ligand that preferentially coordinates to the ytterbium center, while the other ligand can act as an auxiliary modifying agent. tandfonline.com The study underscores the significant role of carboxylic ligands in the formation of high-quality crystals. tandfonline.com

In a different context, the lability of the Yb-binol bond in the heterobimetallic catalyst K₃[Yb[(R)-binol]₃] was investigated. nih.gov This complex shows a strong preference for ligands of the same configuration, demonstrating chiral discrimination. nih.gov The observed lability of the ytterbium-binaphthoxide bond suggests that a ligand-to-substrate exchange is a key step in its catalytic activity. nih.gov

Synthesis and Reactivity Investigations of β-Diketiminate Ytterbium Complexes

β-Diketiminate ligands are widely used in organometallic chemistry due to their steric tunability and strong bonding to metal centers. The reaction of anhydrous this compound (YbCl₃) with lithium or potassium salts of β-diketiminate ligands provides access to a range of ytterbium complexes.

A common synthetic route involves the reaction of one equivalent of a lithium β-diketiminate salt, such as [(DIPPh)₂nacnac]Li, with YbCl₃ in a coordinating solvent like tetrahydrofuran (THF). researchgate.netacs.orgacs.org This reaction typically yields a monomeric β-diketiminate ytterbium dichloride complex, such as [(DIPPh)₂nacnac]YbCl₂(THF)₂. researchgate.netacs.orgacs.org In this complex, the ytterbium(III) center is six-coordinate, bonded to the two nitrogen atoms of the chelating β-diketiminate ligand, two chloride anions, and two oxygen atoms from THF molecules, resulting in a distorted octahedral geometry. researchgate.net

Interestingly, the crystallization conditions can influence the final structure. For example, recrystallization of [(DIPPh)₂nacnac]YbCl₂(THF)₂ from toluene can lead to the formation of an unexpected dimeric complex, {[(DIPPh)₂nacnac]YbCl(μ-Cl)₃Yb(DIPPh)₂nacnac}, which features a rare triple chloride bridge between the two ytterbium centers. researchgate.netacs.orgacs.org

The reactivity of these β-diketiminate this compound complexes has also been explored. For instance, they can serve as precursors for complexes with metal-metal bonds. The reaction of [M(NacNac)I(THF)]n (where M = Yb) with KFp (where Fp = CpFe(CO)₂) leads to the formation of [M(NacNac)(μ-Fp)(THF)]₂. nih.gov

Mixed-Ligand this compound Chemistry and Metathesis Reactions

The sequential introduction of different ligands to the ytterbium center allows for the synthesis of mixed-ligand complexes, which can exhibit unique reactivity. The β-diketiminate ytterbium dichloride complexes are excellent starting materials for this purpose.

For example, the reaction of the monomeric complex [(DIPPh)₂nacnac]YbCl₂(THF)₂ with one equivalent of sodium methylcyclopentadienide (CH₃C₅H₄Na) in THF results in a mixed-ligand this compound complex, (CH₃C₅H₄)[(DIPPh)₂nacnac]YbCl. researchgate.netacs.orgresearchgate.net This demonstrates that one of the chloride ligands can be selectively substituted.

This mixed-ligand chloride complex is itself a valuable synthon for further functionalization through metathesis reactions. researchgate.netacs.orgresearchgate.net It readily reacts with lithium amides, such as lithium diphenylamide (LiNPh₂) or lithium diisopropylamide (LiNPrⁱ₂), in THF. researchgate.netacs.orgresearchgate.net These reactions proceed via salt elimination to afford the corresponding ytterbium amide complexes, (CH₃C₅H₄)[(DIPPh)₂nacnac]YbNPh₂ and (CH₃C₅H₄)[(DIPPh)₂nacnac]YbNPrⁱ₂, respectively. researchgate.netacs.orgresearchgate.net

The reactivity of the chloride ligand in these mixed-ligand systems highlights its utility as a leaving group in metathesis reactions, providing a straightforward route to new organometallic ytterbium compounds with tailored ligand sets. acs.org Similarly, the σ-bond metathesis reaction of a dimeric ytterbium(II) hydride with Ph₂PH has been used to synthesize a mixed-ligand hydrido–phosphido Yb(II) species. acs.org

Development of Trinuclear Rare-Earth Hepta-Chloride Clusters with Ytterbium

In addition to mononuclear and dinuclear complexes, this compound can be used to construct larger, multinuclear clusters. A notable example is the synthesis of a family of monopentamethylcyclopentadienyl-coordinated trinuclear rare-earth hepta-chloride clusters. dntb.gov.uamdpi.comresearchgate.netresearchgate.netdntb.gov.ua

These clusters, with the general formula [(Li(THF)(Et₂O))(CpRE)₃(μ-Cl)₄(μ₃-Cl)₂(μ₄-Cl)] (where RE includes Yb and Cp is pentamethylcyclopentadienide), are synthesized by reacting LiCp* with RECl₃ in a 1:1 molar ratio. dntb.gov.uamdpi.com The reaction is carried out in a mixed solvent system of THF and diethyl ether (Et₂O), which results in products that are highly soluble in common organic solvents. dntb.gov.uamdpi.com

Materials Science and Engineering Applications of Ytterbium Chloride

Advanced Laser and Optical Materials

Ytterbium chloride is a key starting material for introducing ytterbium ions (Yb³⁺) into various host materials. samaterials.com The unique electronic structure of the Yb³⁺ ion is highly advantageous for laser applications, featuring a simple two-manifold electronic level structure that minimizes detrimental effects like excited-state absorption and various quenching processes. rp-photonics.com This simplicity leads to a small quantum defect—the energy difference between the pump and laser photons—which results in high laser efficiency and reduced thermal loading in high-power laser systems. rp-photonics.comphotonics.comoptica.org

This compound is used as a precursor to create a wide variety of ytterbium-doped laser gain media, including crystals, glasses, and optical fibers. samaterials.com The Yb³⁺ ion is a versatile laser-active dopant for numerous host materials, enabling the generation of high-power and wavelength-tunable laser light, typically in the near-infrared region between 1.0 and 1.1 μm. rp-photonics.comsamaterials.comspiedigitallibrary.org

Crystals : Ytterbium-doped crystals are renowned for their application in high-power, diode-pumped solid-state lasers. crytur.com A diverse range of host crystals is used, each offering a unique combination of thermal, mechanical, and spectroscopic properties. spiedigitallibrary.org For instance, Ytterbium-doped Yttrium Aluminum Garnet (Yb:YAG) is favored for high-power applications like thin-disk lasers due to its excellent thermo-mechanical properties. crytur.comspiedigitallibrary.org Other notable crystals include ytterbium-doped tungstates like Yb:KGW and Yb:KYW, which offer high absorption and emission cross-sections and broad emission bandwidths, making them ideal for generating ultrashort, femtosecond pulses. rp-photonics.com The simple electronic structure of Yb³⁺ ions leads to long upper-state lifetimes, which is beneficial for energy storage in Q-switched lasers. rp-photonics.comcrytur.com

Glasses : Ytterbium-doped glasses are also significant gain media. They can be fabricated in large sizes with excellent optical homogeneity and are used in high-energy pulsed lasers. The broad absorption and emission bands of ytterbium in glass hosts are particularly advantageous for developing widely tunable lasers and for amplifying ultrashort pulses. rp-photonics.com

Optical Fibers : Ytterbium-doped optical fibers are the core component of modern high-power fiber lasers and amplifiers. samaterials.comjyu.fi These fibers, typically made of silica glass, confine light to a small core, which allows for very high-power densities and efficient conversion of pump light into laser emission. jyu.ficoherent.com Ytterbium-doped fiber lasers are recognized for their high efficiency, excellent beam quality, and robust, reliable operation, making them suitable for industrial applications like materials processing as well as scientific research. samaterials.comcoherent.com

| Gain Medium | Common Host Material | Key Properties | Primary Applications |

|---|---|---|---|

| Crystals | YAG, KGW, KYW, YVO₄, LuAG, CaF₂ | High thermal conductivity, high emission cross-sections, broad gain bandwidth. rp-photonics.comcrytur.com | High-power lasers, thin-disk lasers, ultrafast (femtosecond) pulse generation. rp-photonics.comcrytur.comspiedigitallibrary.org |

| Glasses | Silica, Phosphate | Large size availability, broad absorption/emission bands, high energy storage. rp-photonics.comarcjournals.org | High-energy pulsed lasers, tunable lasers. rp-photonics.com |

| Optical Fibers | Silica | High efficiency, excellent beam quality, high power handling, robust operation. samaterials.comjyu.fi | High-power fiber lasers, industrial materials processing, telecommunications. samaterials.comjyu.ficoherent.com |

Ytterbium-doped materials are crucial for optical amplifiers, which are essential devices in telecommunication networks for boosting optical signals without first converting them to an electrical signal. samaterials.comsamaterials.com Ytterbium-doped fiber amplifiers (YDFAs) are particularly important for amplifying optical signals in long-haul fiber-optic networks, ensuring efficient data transmission over vast distances. photonics.comsamaterials.com These amplifiers operate in the 1.0 to 1.1-micron wavelength range. stanfordmaterials.com The process involves pumping the ytterbium ions in the fiber core with light from laser diodes, which excites the ions. stanfordmaterials.com This stored energy is then transferred to the photons of the incoming data signal, resulting in amplification. stanfordmaterials.com

Materials doped with ytterbium ions are also employed in nonlinear optical applications for frequency conversion. samaterials.com These processes allow the generation of laser light at different wavelengths from the fundamental output of a Yb-based laser. samaterials.com Techniques such as second-harmonic generation (SHG) and third-harmonic generation (THG) are used to convert the near-infrared output of Yb:YAG lasers into visible (green) and ultraviolet (UV) wavelengths, respectively. samaterials.comstfc.ac.uk For example, high-power green light at 515 nm can be produced from a 1030 nm Yb:YAG laser, which can then be used to pump other laser systems or for direct applications. stfc.ac.uk

This frequency conversion is achieved by passing the high-intensity laser beam through a nonlinear crystal. stfc.ac.uk Materials like Lithium Triborate (LBO) and Yttrium Calcium Oxoborate (YCOB) have proven effective for high-efficiency SHG and THG of high-power Yb:YAG lasers. stfc.ac.uk Parametric amplification is another frequency conversion process where ytterbium-doped materials are used. samaterials.comsamaterials.com These advanced techniques significantly expand the utility of ytterbium-based lasers, enabling access to a broader spectrum of light for scientific and industrial uses. researchgate.net

| Process | Description | Example Application | Nonlinear Crystal Example |

|---|---|---|---|

| Second-Harmonic Generation (SHG) | Doubles the frequency (halves the wavelength) of the input laser light. | Converting 1030 nm (infrared) from Yb:YAG to 515 nm (green). stfc.ac.uk | Lithium Triborate (LBO). stfc.ac.uk |

| Third-Harmonic Generation (THG) | Triples the frequency of the input laser light. | Converting 1030 nm (infrared) to 343 nm (ultraviolet). stfc.ac.uk | Lithium Triborate (LBO). stfc.ac.uk |

| Parametric Amplification | Amplifies a signal wave by transferring energy from a higher-frequency pump wave. | Generating tunable laser output across different wavelengths. samaterials.com | - |

Optical Amplifiers for Telecommunication Systems

Next-Generation Nanomaterials

This compound is a valuable precursor for the synthesis of novel nanomaterials with unique optical and electronic properties. Its use enables the fabrication of nanostructures such as nanofibers and phosphors that are finding applications in energy and advanced display technologies.

Ytterbium oxide (Yb₂O₃) nanofibers are emerging as promising materials for energy conversion and storage applications. nih.gov These nanofibers can be fabricated using the electrospinning technique, a method that allows for large-scale production. nih.govtubitak.gov.tr In a typical synthesis, a precursor solution containing an ytterbium salt, such as this compound or ytterbium acetate, is mixed with a polymer and then subjected to a high-voltage electric field to produce continuous fibers. nih.govresearchgate.net Subsequent heat treatment (calcination) removes the polymer and crystallizes the fibers into pure ytterbium oxide. nih.gov

The resulting Yb₂O₃ nanofibers possess a high surface-area-to-volume ratio and a highly crystalline, cubic structure. nih.gov These properties are advantageous for applications in solar cells, photocatalysis, and supercapacitors. For instance, the high surface area enhances their performance as catalysts, and their bandgap energy is suitable for photocatalytic processes. nih.gov Research has shown that Yb₂O₃ nanofibers can be effective in energy applications, demonstrating their potential to contribute to more efficient energy conversion devices. nih.govtubitak.gov.tr

This compound is frequently used in the synthesis of phosphors, which are materials that emit light when energized. gprareearth.com In this context, Yb³⁺ ions can act either as the primary emitting ion or, more commonly, as a "sensitizer" in a co-doped system. mdpi.comresearchcommons.org As a sensitizer, the Yb³⁺ ion efficiently absorbs energy from an external source (like a near-infrared laser at ~980 nm) and then transfers that energy to an "activator" ion, such as erbium (Er³⁺) or thulium (Tm³⁺), which then emits light at a shorter, visible wavelength. researchcommons.orgresearchgate.netoptica.org This non-linear optical process is known as upconversion. researchgate.net

This upconversion mechanism is particularly valuable for applications in display technologies and solid-state lighting. researchgate.netresearchgate.net For example, phosphors co-doped with Yb³⁺ and Er³⁺ can convert infrared light into green or red light, while Yb³⁺ and Tm³⁺ co-doping can produce blue light. researchcommons.orgoptica.org The synthesis of these phosphors often involves high-temperature solid-state reactions or precipitation methods where stoichiometric amounts of precursors, including this compound and chlorides of other rare-earth elements, are combined with a host material matrix like yttrium oxide (Y₂O₃) or barium bismuth oxychloride (BaBiO₂Cl). mdpi.comresearchcommons.org The resulting phosphors can be used to create specific colors for advanced displays or to generate white light in next-generation LED lighting systems. arcjournals.orgresearchgate.net

Fabrication of Ytterbium Oxide Nanofibers for Energy Applications

Electronic Device Componentry (e.g., Sensors, Capacitors, Semiconductors)

This compound is utilized in the fabrication of various electronic materials, including components for sensors, capacitors, and semiconductors. samaterials.com While often used as a precursor to other ytterbium compounds like ytterbium oxide (Yb₂O₃), its role is crucial in achieving the desired electronic properties in the final devices. samaterials.com For instance, ytterbium-containing films are gaining attention in the development of semiconductor devices. researchgate.net The unique electronic and optical properties of materials derived from this compound make them suitable for a range of applications in optoelectronics and electronic devices. researchgate.net

In the realm of sensors, the electrical resistivity of ytterbium metal, for which this compound can be a precursor, changes under stress. americanelements.com This property makes it valuable for stress gauges designed to measure ground deformation during events like earthquakes. americanelements.com

Regarding energy storage, research has explored the use of ytterbium-based materials in supercapacitors. In one study, ytterbium tungstate nanoparticles, synthesized using ytterbium(III) chloride, demonstrated excellent pseudocapacitive behavior. researchgate.net Electrodes made from this material exhibited a high specific capacitance and significant cycling durability, highlighting its potential for energy storage applications. researchgate.net

Table 1: Supercapacitor Performance of Ytterbium Tungstate

| Parameter | Value | Conditions |

|---|---|---|

| Specific Capacitance (CV) | 336 F g⁻¹ | 2.0 M H₂SO₄ solution at 2 mV s⁻¹ |

| Specific Capacitance (GCD) | 298 F g⁻¹ | Current density of 1 A g⁻¹ |

| Cycling Durability | 95.8% | After 4000 cycles |

Data sourced from a study on ytterbium tungstate nanoparticles for supercapacitors. researchgate.net

Metallic Alloys and Structural Enhancements (e.g., Stainless Steel Modifiers)

Ytterbium, which can be derived from this compound, is used as a doping agent for stainless steel and other active metals. americanelements.comamericanelements.com The addition of ytterbium can improve the mechanical properties of stainless steel. researchgate.net This enhancement is part of a broader application of rare-earth elements in modifying metallic alloys to achieve superior performance characteristics. For example, the addition of elements like yttrium, which shares some chemical similarities with ytterbium, has been shown to refine grain size and improve the ductility and oxidation resistance of titanium alloys. researchgate.net

Energy Storage Systems Research (e.g., Ytterbium-Doped Lithium Niobate)

In the field of energy storage and photonics, ytterbium-doped materials are the subject of intensive research. Lithium niobate (LiNbO₃), a versatile ferroelectric crystal, can be doped with ytterbium to create active waveguide devices. mdpi.com Ytterbium-doped lithium niobate (Yb:LiNbO₃) is an attractive laser material due to the simple energy level scheme of the ytterbium ion. mdpi.com

Research has focused on integrating ytterbium-doped lithium niobate into on-chip waveguide amplifiers. optica.orgresearchgate.net These amplifiers are critical components for integrated optical systems, and recent studies have demonstrated high net internal gain in Yb³⁺-doped LNOI (lithium niobate on insulator) waveguides. optica.org This technology has potential applications in optical communication, sensing, and information processing. optica.orgresearchgate.net Furthermore, the efficient energy transfer between ytterbium and other rare-earth ions, such as erbium, in co-doped lithium niobate is being explored for the development of highly efficient lasers and amplifiers. epjap.org

Table 2: Performance of a Yb³⁺-doped LNOI Waveguide Amplifier

| Parameter | Value | Conditions |

|---|---|---|

| Maximum Net Internal Gain | ~18 dB/cm | Signal wavelength of 1064 nm, Pump power of 10 mW |

| Amplifier Length | 5 mm | - |

Data from a study on on-chip ytterbium-doped lithium niobate waveguide amplifiers. optica.org

High-Precision Atomic Clocks for Metrology and Navigation

Ytterbium atoms are at the forefront of research and development for the next generation of high-precision atomic clocks. aps.orgnist.gov These optical atomic clocks, which operate at optical frequencies, have the potential to be significantly more stable and accurate than current microwave-based standards like the cesium fountain clock. nist.gov

Researchers have built ytterbium-based atomic clocks that demonstrate extraordinary precision. darpa.mil These clocks rely on thousands of ytterbium atoms cooled to temperatures just above absolute zero and trapped in an optical lattice of laser light. darpa.mil A laser then excites a transition between two energy levels in the atoms at a rate of 518 trillion times per second, providing a highly stable time reference. darpa.mil The precision of these clocks is such that they would lose less than a second over the age of the universe. darpa.mil

The continued development of ytterbium atomic clocks has significant implications for various technologies, including:

Global Positioning System (GPS): More precise clocks could vastly improve the accuracy of GPS and extend the time between necessary updates for satellites. nist.govdarpa.mil

Metrology: High-precision clocks contribute to the potential redefinition of the second, the fundamental unit of time. jst.go.jp

Fundamental Physics: These clocks enable sensitive tests of fundamental physical laws and constants, such as Einstein's theories of relativity. nist.gov

Navigation and Geodesy: Ultra-precise clocks could lead to new types of gravity sensors for exploring underground resources and for autonomous navigation. nist.gov

Recent advancements have focused on cooling ytterbium atoms to even lower temperatures, which would reduce measurement uncertainties and further improve clock performance. aps.org

Quantum Computing and Quantum Optics Applications of Ytterbium Chloride

Ytterbium Ions as Qubits in Ion Trap Architectures

Trapped ytterbium ions are a primary candidate for realizing practical quantum computers. pennylane.ai The isotope Ytterbium-171 (¹⁷¹Yb⁺) is particularly favored for encoding qubits. aip.orgiastate.edu This preference is due to its nuclear spin of 1/2, its observational stability, and the presence of "clock states" that are insensitive to first-order magnetic field fluctuations, which enhances qubit coherence. iastate.eduiastate.edu The electron configuration of ytterbium is advantageous for its hyperfine-to-optical coupling capabilities. iastate.eduiastate.edu

In ion trap quantum computers, individual ytterbium atoms are ionized, often by removing a single electron with lasers, and then confined in three-dimensional space using electromagnetic fields generated by a specialized chip. ionq.com These ions are arranged in a linear chain within the trap, laser-cooled to near their motional ground state, and then manipulated using precisely targeted laser beams. aip.orgiastate.edu

Two prominent architectures for ytterbium-based quantum computers are:

Quantum Charge-Coupled Device (QCCD): This architecture, utilized by companies like Quantinuum, involves moving ions between different zones within the trap for storage, computation, and readout. aip.orgiastate.eduquantinuum.com In some designs, a ytterbium ion serves as the computational qubit while a different ion, such as barium, is used for sympathetic cooling to maintain low error rates during long calculations. iastate.eduquantinuum.com

Modular Universal Scalable Ion-Trap Quantum Computer (MUSIQC): This approach, employed by IonQ, uses a single, stationary chain of ions that share a common motional bus for quantum operations. aip.orgiastate.edu

Mechanisms of Qubit Encoding and Manipulation

The foundation of a ytterbium-based qubit lies in the hyperfine energy levels of the ¹⁷¹Yb⁺ ion's ground state (²S₁/₂). aip.orgiastate.edu The two qubit states, |0⟩ and |1⟩, are encoded in the so-called "clock states," where |0⟩ corresponds to the |F=0, mF=0⟩ state and |1⟩ corresponds to the |F=1, mF=0⟩ state. iastate.eduresearchgate.net These states have a frequency separation of approximately 12.6 GHz. aip.org A significant advantage of this encoding is the protection afforded by the filled 4f electron shell, which shields the qubit from external electric field noise and contributes to long coherence times. aip.orgiastate.edu

The manipulation of these qubits follows a precise sequence:

Initialization: The qubit is prepared in a known initial state, typically the |0⟩ state, through a process called optical pumping. iastate.eduresearchgate.net

Gate Operations: Lasers are used to perform quantum gates. sussex.ac.uk A global laser beam can apply operations to all ions simultaneously, while individually targeted beams can manipulate single qubits. aip.orgiastate.edu These laser pulses link the ion's internal electronic states to its quantized motion within the trap, enabling single- and two-qubit gates. iastate.eduiastate.edu